molecular formula C33H29ClN4O5S B13815561 N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide

N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide

Cat. No.: B13815561
M. Wt: 629.1 g/mol
InChI Key: JWOMIAOOQNBWBK-XJECJHNESA-N
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Description

N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide is a synthetic organic compound. Compounds of this nature often have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their complex structures and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide typically involves multi-step organic reactions. These steps may include:

  • Formation of the benzoxazole ring.
  • Introduction of the sulfanylmethyl group.
  • Methoxylation of the phenyl ring.
  • Formation of the imine (Schiff base) linkage.
  • Acylation to introduce the benzamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylmethyl group.

    Reduction: Reduction reactions could target the imine linkage or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide can be compared with other benzoxazole derivatives, Schiff bases, and benzamides.
  • Similar compounds might include:
    • 2-(4-chlorophenyl)-1,3-benzoxazole
    • N-(4-methoxyphenyl)benzamide
    • Schiff bases derived from benzoxazole and benzamide derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C33H29ClN4O5S

Molecular Weight

629.1 g/mol

IUPAC Name

N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C33H29ClN4O5S/c1-20-14-26(15-21(2)31(20)34)42-18-30(39)36-25-11-9-23(10-12-25)32(40)38-35-17-22-8-13-28(41-3)24(16-22)19-44-33-37-27-6-4-5-7-29(27)43-33/h4-17H,18-19H2,1-3H3,(H,36,39)(H,38,40)/b35-17+

InChI Key

JWOMIAOOQNBWBK-XJECJHNESA-N

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)CSC4=NC5=CC=CC=C5O4

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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